molecular formula C22H22N4O2 B7168186 N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide

N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide

Cat. No.: B7168186
M. Wt: 374.4 g/mol
InChI Key: IMTHNCNJJJFWOW-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core linked to a piperidine ring, which is further substituted with a 4-methylbenzoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15-6-8-16(9-7-15)22(28)26-12-10-17(11-13-26)24-21(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,17H,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHNCNJJJFWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the 4-methylbenzoyl group via an acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinoxaline or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit DNA synthesis or disrupt cell signaling pathways, leading to its antimicrobial or anticancer effects. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

    N-(4-methylbenzoyl)-4-benzylpiperidine: This compound shares the piperidine and benzoyl moieties but lacks the quinoxaline core.

    Quinoxaline-2-carboxamide derivatives: These compounds have the quinoxaline core but may have different substituents on the carboxamide group.

Uniqueness: N-[1-(4-methylbenzoyl)piperidin-4-yl]quinoxaline-2-carboxamide is unique due to its specific combination of the quinoxaline core, piperidine ring, and 4-methylbenzoyl group

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